
2-Cyclopropyl-1-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the substitution reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, such as in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Major Products Formed
Substituted Benzenes: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Phenols and Quinones: Oxidation reactions can yield phenolic compounds and quinones.
Cyclohexane Derivatives: Reduction reactions can produce cyclohexane derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropyl group and fluorine atom influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-chlorobenzene
- 2-Cyclopropyl-1-fluoro-4-bromobenzene
- 2-Cyclopropyl-1-fluoro-4-iodobenzene
Uniqueness
2-Cyclopropyl-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H11F |
|---|---|
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
2-cyclopropyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clé InChI |
KZGXRQJVJQJQHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
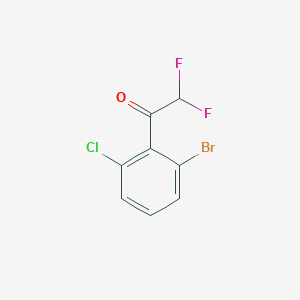


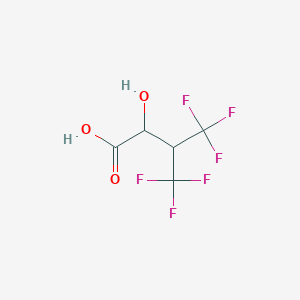
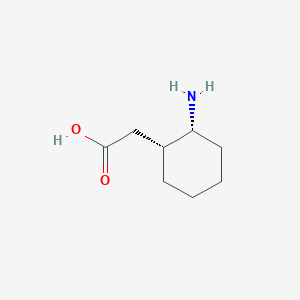
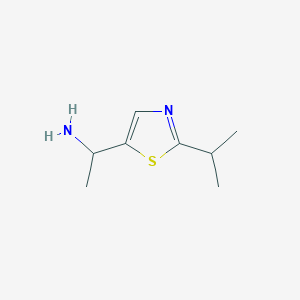
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
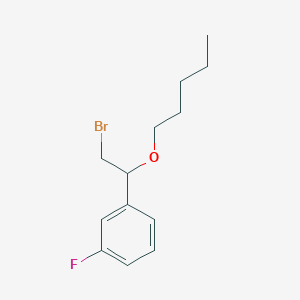
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
